molecular formula C12H12FN5OS B6498796 2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 878702-25-1

2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B6498796
CAS No.: 878702-25-1
M. Wt: 293.32 g/mol
InChI Key: RWAAPYYRBKKSGG-UHFFFAOYSA-N
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Description

2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C12H12FN5OS and its molecular weight is 293.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.07465936 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5OS/c1-2-7-14-11(19)8-20-12-15-16-17-18(12)10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAAPYYRBKKSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=NN=NN1C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a member of the tetrazole family, characterized by its unique structural features that confer potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H14FN5O2SC_{12}H_{14}F_{N_5}O_{2}S, with a molecular weight of approximately 298.34 g/mol. The key structural components include a tetrazole ring and a fluorophenyl group, which are known to enhance biological activity through various mechanisms.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific enzymes or receptors due to its functional groups. The tetrazole ring and fluorophenyl group may facilitate binding to target sites, while the sulfanyl moiety could influence the compound's reactivity and stability.

Biological Activities

Research indicates that compounds containing tetrazole rings exhibit a wide range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Tetrazole derivatives have been shown to inhibit bacterial growth and exhibit antifungal activity against various pathogens .
  • Anticancer Properties : The potential anticancer effects of tetrazole-based compounds have garnered significant interest. For instance, related compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition at micromolar concentrations .
  • Neuropharmacological Effects : Some studies have highlighted the anticonvulsant and neuroprotective properties of tetrazole derivatives. These effects are often attributed to their ability to modulate neurotransmitter systems or inhibit specific ion channels .

Case Studies and Research Findings

Several studies have explored the biological activity of similar tetrazole compounds:

  • Anticancer Activity : A study on mercapto-substituted tetrazoles reported significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 6.2 μM against colon carcinoma cells .
  • Antimicrobial Screening : In vitro tests revealed that certain tetrazole derivatives exhibited promising antibacterial activity against resistant strains of bacteria, suggesting their potential as therapeutic agents in treating infections .
  • Enzyme Inhibition : Research has indicated that some tetrazole compounds can inhibit metabolic enzymes like acetylcholinesterase (AChE), which is crucial for developing treatments for neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeEffectiveness (IC50/EC50)Reference
Anticancer (MCF-7)6.2 μM
AntimicrobialVariable
Enzyme InhibitionHigh

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